molecular formula C17H19NO3 B5629034 N-(4-isopropoxyphenyl)-3-methoxybenzamide

N-(4-isopropoxyphenyl)-3-methoxybenzamide

Cat. No. B5629034
M. Wt: 285.34 g/mol
InChI Key: UPYAHWCNZIQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-isopropoxyphenyl)-3-methoxybenzamide typically involves acylation reactions. For example, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF (Karabulut et al., 2014). Similarly, other related compounds have been synthesized using directed metalation and reaction with electrophiles, demonstrating the versatility of benzamide derivatives in synthetic chemistry (Reitz & Massey, 1990).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and DFT calculations reveals detailed insights into the geometry of benzamide derivatives. The influence of intermolecular interactions on molecular geometry has been assessed, showing minor effects on bond lengths and angles but significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014). Such analyses are crucial for understanding the physicochemical behavior of these compounds.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including C-H activation and cycloaddition, to generate complex architectures. For instance, a Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines offers a rapid route to 3-amino-4-arylisoquinolinone structures (Li et al., 2019). These reactions underscore the reactivity and versatility of benzamide derivatives in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystalline structure, analyzed through X-ray diffraction, shows how intermolecular interactions, like hydrogen bonding and π-π stacking, affect the packing and physical properties of these compounds (Yasuoka et al., 1969).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. Generally, care should be taken when handling organic compounds to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

Future research could focus on exploring the biological activities of the compound and developing efficient methods for its synthesis. The compound could also be modified to improve its properties or to create new compounds with potential biological activities .

properties

IUPAC Name

3-methoxy-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(2)21-15-9-7-14(8-10-15)18-17(19)13-5-4-6-16(11-13)20-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYAHWCNZIQJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.